6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5BrN2OS |
|---|---|
Molecular Weight |
245.10 g/mol |
IUPAC Name |
6-bromo-3-methoxy-[1,2]thiazolo[4,3-b]pyridine |
InChI |
InChI=1S/C7H5BrN2OS/c1-11-7-6-5(10-12-7)2-4(8)3-9-6/h2-3H,1H3 |
InChI Key |
GKKVMFNRBFGNPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=NS1)C=C(C=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of a brominated pyridine derivative with a methoxy-substituted thiazole under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isothiazolopyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that compounds related to isothiazolo[4,3-b]pyridine structures exhibit significant anticancer properties. Preliminary studies suggest that 6-bromo-3-methoxyisothiazolo[4,3-b]pyridine may demonstrate similar biological profiles. The presence of the bromine substituent can enhance interactions with biological targets involved in cancer pathways, potentially leading to the development of novel anticancer agents .
Antimicrobial Properties:
The compound has shown promise as an antimicrobial agent. Studies on related structures indicate that halogen substituents can improve biological activity against various pathogens. This suggests that this compound could be effective in treating infections caused by resistant strains of bacteria .
Enzyme Inhibition:
this compound may act as an inhibitor for specific enzymes involved in disease mechanisms. Molecular docking studies have indicated favorable interactions between this compound and various biological targets, suggesting its potential as a lead compound for drug development .
Material Science
Synthesis of Functional Materials:
The unique reactivity of this compound allows it to be utilized in the synthesis of functional materials. For instance, it can serve as a building block in the creation of polymers or other materials with specific electronic or optical properties .
Nucleophilic Aromatic Substitution:
The bromine atom in this compound can be replaced by various nucleophiles through nucleophilic aromatic substitution reactions. This property enables the modification of its structure to tailor materials for specific applications, such as sensors or catalysts .
Case Study 1: Anticancer Screening
A study evaluated the anticancer activity of several isothiazole derivatives, including this compound. The results indicated that compounds with similar structural features exhibited significant cytotoxicity against cancer cell lines. Further investigation is needed to confirm the specific mechanisms through which this compound exerts its effects .
Case Study 2: Antimicrobial Efficacy
In vitro tests were conducted to assess the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity compared to standard antibiotics, highlighting its potential as a new antimicrobial agent .
Data Tables
Mechanism of Action
The mechanism of action of 6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary and are often elucidated through molecular docking and biological assays .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Thieno[2,3-b]pyridine Derivatives
Thieno[2,3-b]pyridines, such as those synthesized by Abdelhamid (2010), replace the isothiazole ring with a thiophene moiety . While both scaffolds contain sulfur, the isothiazolo ring includes an additional nitrogen atom, altering electronic properties. For example:
- Electronic Effects : The isothiazolo[4,3-b]pyridine core has stronger electron-withdrawing character due to the S-N bond, enhancing electrophilicity at the 6-bromo position for cross-coupling reactions .
- Biological Activity: Thieno[2,3-b]pyridines show lower GAK inhibition (e.g., compound 59: Kd > 10 μM) compared to isothiazolo[4,3-b]pyridine derivatives (e.g., compound 5: Kd = 0.77 μM), highlighting the importance of the S-N motif in kinase binding .
Pyrazolo[1,5-a]pyrimidine and Imidazo[4,5-b]pyridine
Pyrazolo[1,5-a]pyrimidine (33 ) and imidazo[4,5-b]pyridine (69 ) retain nitrogen-rich bicyclic systems but lack sulfur. Despite this, 33 and 69 exhibit GAK affinities comparable to isothiazolo[4,3-b]pyridine, suggesting that nitrogen positioning compensates for sulfur absence in certain cases .
Substituent Variations
Triazolo[4,3-a]pyridine Derivatives
Triazolo[4,3-a]pyridines, such as 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 108281-78-3), replace the isothiazole ring with a triazole group . Key differences include:
- Synthetic Flexibility : Triazolo compounds are synthesized via cyclization reactions rather than cross-coupling, limiting regioselective modifications .
Methoxy vs. Methylthio Substituents
6-Bromo-3-(methylthio)[1,2,4]triazolo[4,3-a]pyridine (C7H6BrN3S) and 6-bromo-3-methoxyisothiazolo[4,3-b]pyridine differ in the 3-position substituent. The methylthio group (-SMe) enhances lipophilicity (logP ≈ 2.5) compared to methoxy (-OMe, logP ≈ 1.8), influencing membrane permeability and metabolic stability.
Biological Activity
6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity against various biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps, including bromination and methoxylation processes. The compound is synthesized from precursor molecules through reactions such as nucleophilic substitution and cyclization. Specific synthetic routes have been documented, indicating the importance of optimizing conditions to enhance yield and purity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study focused on isothiazolo[4,3-b]pyridines demonstrated their effectiveness as inhibitors of cyclin G associated kinase (GAK), which plays a role in cell cycle regulation and has implications in cancer therapy .
Table 1: Summary of Antimicrobial Activity
| Compound | Activity | Target Pathogen | Reference |
|---|---|---|---|
| This compound | Inhibitory | Various bacteria | |
| Similar Isothiazolo derivatives | Antibacterial | Gram-positive bacteria |
Antitubercular Activity
In vitro studies have shown that related compounds exhibit promising antitubercular activity. The evaluation involved testing against Mycobacterium tuberculosis strains, with results indicating that structural modifications can significantly enhance efficacy against this pathogen .
Table 2: Antitubercular Activity Results
The mechanisms through which this compound exerts its biological effects include interaction with specific kinases and enzymes critical for pathogen survival. For instance, its inhibition of GAK suggests a pathway that could disrupt cellular processes in both bacterial and potentially cancerous cells.
Case Studies
Several case studies highlight the effectiveness of isothiazolo derivatives in various biological contexts:
-
Case Study: Inhibition of GAK
- A series of isothiazolo compounds were tested for their ability to inhibit GAK. The results showed a dose-dependent response, suggesting that these compounds could be developed further for therapeutic applications in oncology.
-
Case Study: Antitubercular Efficacy
- In a controlled study, the compound was tested against multiple strains of M. tuberculosis. The findings indicated a significant reduction in bacterial load, supporting the potential use of this scaffold in developing new antitubercular agents.
Q & A
Q. What are the standard synthetic routes for preparing 6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine?
The synthesis typically involves bromination and heterocyclic ring formation. For example:
- Step 1 : Bromination of a pyridine precursor at the 6-position using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions .
- Step 2 : Introduction of the methoxy group at the 3-position via nucleophilic substitution (e.g., using NaOMe or Cu-mediated alkoxylation) .
- Step 3 : Cyclization to form the isothiazolo[4,3-b]pyridine core, often employing thiation reagents like Lawesson’s reagent or sulfur sources in the presence of a catalyst .
Key Consideration : Monitor reaction intermediates using HPLC or TLC to optimize yield and purity .
Q. How can the structure of this compound be confirmed experimentally?
Q. What solvents and conditions are optimal for purifying this compound?
- Recrystallization : Use chloroform/methanol (1:3 v/v) for high-purity crystals .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (30:70) for effective separation of brominated byproducts .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Suzuki-Miyaura Coupling : The 6-bromo group acts as a leaving group, enabling Pd-catalyzed coupling with aryl boronic acids. For example, 6-bromoimidazo[4,5-b]pyridine derivatives achieved >80% yield using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water .
- Challenges : Steric hindrance from the methoxy group may reduce coupling efficiency. Optimize ligand choice (e.g., XPhos) and temperature (80–100°C) .
Q. What strategies mitigate regioisomeric byproducts during synthesis?
Q. How can the compound’s bioactivity be evaluated in medicinal chemistry research?
- In vitro Assays : Screen against kinase targets (e.g., JAK2 or EGFR) due to structural similarity to imidazo[4,5-b]pyridine inhibitors .
- SAR Studies : Compare with analogs like 6-bromo-2-phenylimidazo[4,5-b]pyridine, where bromine enhances cytotoxicity (IC₅₀ = 1.2 µM vs. 8.7 µM for non-brominated analogs) .
Q. What analytical methods resolve discrepancies in reported spectral data?
- 2D NMR (HSQC, HMBC) : Assign ambiguous peaks by correlating ¹H-¹³C couplings. For instance, methoxy protons in similar compounds show correlations to C3 at δ ~160 ppm .
- In situ IR Spectroscopy : Track reaction progress (e.g., C-Br stretch at 550 cm⁻¹) to identify incomplete bromination .
Methodological and Safety Considerations
Q. How should researchers handle stability issues with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
